molecular formula C7H10BrCl2FN2 B11718693 (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11718693
M. Wt: 291.97 g/mol
InChI Key: OEDZSXSVBLHSOA-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C₇H₁₀BrCl₂FN₂. It is a derivative of hydrazine, featuring both bromine and fluorine substituents on a benzyl ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of (2-Bromo-4-fluorobenzyl)hydrazine with hydrochloric acid. The reaction conditions often include:

    Solvent: Water or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the hydrazine moiety.

Scientific Research Applications

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in chemical synthesis or biological systems. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorobenzyl)amine
  • (2-Bromo-4-fluorobenzyl)hydrazine
  • (2-Bromo-4-fluorobenzyl)hydrazone

Uniqueness

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is unique due to its specific combination of bromine and fluorine substituents on the benzyl ring, along with the hydrazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H10BrCl2FN2

Molecular Weight

291.97 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

OEDZSXSVBLHSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CNN.Cl.Cl

Origin of Product

United States

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